molecular formula C5H12O2<br>(CH3)2CHOCH2CH2OH<br>C5H12O2 B094787 2-Isopropoxyethanol CAS No. 109-59-1

2-Isopropoxyethanol

Cat. No.: B094787
CAS No.: 109-59-1
M. Wt: 104.15 g/mol
InChI Key: HCGFUIQPSOCUHI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Isopropoxyethanol, also known as Ethylene glycol monoisopropyl ether or Isopropylglycol, is a compound that primarily targets the hydrogen bonding sites and etheric oxygen atoms in biological systems . It is known to self-associate through hydrogen bonding between its OH group and partially etheric O atom, as well as through hydrophobic interaction between isopropoxyethyl groups .

Mode of Action

The compound interacts with its targets by forming hydrogen bonds and hydrophobic interactions . These interactions can alter the physical properties of the biological system, such as its density and viscosity . .

Biochemical Pathways

It is known that the compound can participate in gas-phase reactions with oh radicals . This suggests that it may influence oxidative stress pathways, although this requires further investigation.

Pharmacokinetics

It is known that the compound has a boiling point of 42-44 °c at 13 mmhg and a density of 0903 g/mL at 25 °C . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

It is known that the compound can alter the physical properties of biological systems, such as their density and viscosity . These changes could potentially influence cellular processes, although this requires further investigation.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s interactions with its targets can be influenced by temperature . Furthermore, the compound is a Class IC Flammable Liquid, with a flash point at or above 73°F and below 100°F . This suggests that it may be unstable in certain environments, which could influence its action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isopropoxyethanol can be synthesized through the reaction of isopropyl alcohol with ethylene oxide. The reaction typically occurs under basic conditions, using a catalyst such as sodium hydroxide . The reaction is as follows:

CH3CH(OH)CH3+CH2CH2OCH3CH(OCH2CH2OH)CH3\text{CH}_3\text{CH(OH)CH}_3 + \text{CH}_2\text{CH}_2\text{O} \rightarrow \text{CH}_3\text{CH(OCH}_2\text{CH}_2\text{OH)CH}_3 CH3​CH(OH)CH3​+CH2​CH2​O→CH3​CH(OCH2​CH2​OH)CH3​

Industrial Production Methods: In industrial settings, this compound is produced by the continuous reaction of isopropyl alcohol with ethylene oxide in the presence of a catalyst. The reaction is carried out in a reactor where the temperature and pressure are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropoxyethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium hydride can be used for substitution reactions.

Major Products:

Comparison with Similar Compounds

  • Ethylene glycol monoisopropyl ether
  • 1-Methoxy-2-propanol
  • 2-Phenoxyethanol

Comparison: 2-Isopropoxyethanol is unique due to its dual functionality as both an alcohol and an ether. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds .

Properties

IUPAC Name

2-propan-2-yloxyethanol
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InChI

InChI=1S/C5H12O2/c1-5(2)7-4-3-6/h5-6H,3-4H2,1-2H3
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InChI Key

HCGFUIQPSOCUHI-UHFFFAOYSA-N
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Canonical SMILES

CC(C)OCCO
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Molecular Formula

C5H12O2, Array
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Related CAS

32238-60-1
Record name Poly(oxy-1,2-ethanediyl), α-(1-methylethyl)-ω-hydroxy-
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DSSTOX Substance ID

DTXSID4047466
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Molecular Weight

104.15 g/mol
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Physical Description

Ethylene glycol isopropyl ether appears as a clear liquid. An irritant., Colorless liquid with a mild, ethereal odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a mild, ethereal odor.
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Boiling Point

285.8 °F at 760 mmHg (USCG, 1999), 144 °C @ 743 MM HG, at 99kPa: 139.5-144.5 °C, 283 °F
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Flash Point

91.4 °F (USCG, 1999), 33 °C, 92 °F (33 °C) OC, 44 °C c.c., (oc) 92 °F
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Solubility

Miscible (NIOSH, 2023), SOL IN ALL PROP IN WATER, ALC, ETHER; SOL IN ACETONE, Solubility in water, g/100ml at 25 °C: 100, Miscible
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Density

0.91 (USCG, 1999) - Less dense than water; will float, 0.9030 @ 20 °C/4 °C, Relative density (water = 1): 0.903 (20 °C), 0.90
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Vapor Density

3.6 (AIR= 1), Relative vapor density (air = 1): 3.6
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Vapor Pressure

3 mmHg (NIOSH, 2023), 1.6 [mmHg], 5.2 MM HG @ 25 °C, Vapor pressure, kPa at 20 °C: 0.44, 3 mmHg
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Color/Form

COLORLESS LIQUID, Colorless liquid.

CAS No.

109-59-1
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Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/KL4D7038.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

-60 °C
Record name ETHYLENE GLYCOL ISOPROPYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1491
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Isopropoxyethanol
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2-Isopropoxyethanol
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2-Isopropoxyethanol
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2-Isopropoxyethanol
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2-Isopropoxyethanol
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2-Isopropoxyethanol
Customer
Q & A

Q1: What is the molecular formula and weight of 2-isopropoxyethanol?

A1: this compound has a molecular formula of C5H12O2 and a molecular weight of 104.15 g/mol.

Q2: Are there any studies investigating the spectroscopic properties of this compound?

A2: While this document collection doesn't delve into specific spectroscopic analyses, references to the dielectric constant [] and refractive index [, ] of this compound are available. These properties offer insights into its molecular structure and interactions.

Q3: Is there information on the compatibility of this compound with various materials?

A3: One study highlights an issue with this compound adsorbing onto stainless steel surfaces, particularly in gas chromatography applications []. This observation suggests potential compatibility concerns with certain materials, emphasizing the importance of material selection in experimental setups.

Q4: Does this compound exhibit catalytic properties?

A4: The provided research papers do not focus on any catalytic properties or applications of this compound. The primary focus revolves around its physicochemical properties and biological interactions.

Q5: Are there any computational studies on this compound?

A5: While the current literature selection doesn't encompass detailed computational studies, there's mention of Abraham model correlations being developed for solute transfer into this compound [, ]. These models contribute to understanding solubility behavior and can guide further computational investigations.

Q6: How do structural modifications of this compound impact its activity?

A6: A study on glycol ethers, including this compound, showed that toxicity towards Cladosporium resinae varied depending on the specific glycol ether structure and concentration []. This finding suggests that even minor structural changes within this class of compounds can significantly alter their biological activity.

Q7: Are there studies on the stability of this compound under various conditions?

A7: While this specific aspect isn't directly addressed in the provided research, the use of this compound in binary mixtures for solubility studies [, , , ] implies its relative stability in those solutions. Further investigations focusing on its stability profile under different conditions would be valuable.

Q8: What are the occupational exposure limits for this compound?

A8: In 2002, expert recommendations were established for maximum admissible concentration values for various chemicals in occupational settings, including this compound []. These regulations are crucial for ensuring workplace safety and minimizing health risks associated with exposure.

Q9: What is known about the environmental impact and degradation of this compound?

A9: While not extensively covered in the provided documents, one study investigates the atmospheric degradation of this compound through reactions with chlorine radicals, hydroxyl radicals, and nitrate radicals []. Understanding these atmospheric reactions is essential for assessing the compound's persistence and potential environmental effects.

Q10: What are the known toxicological effects of this compound?

A10: Research indicates that this compound can have adverse effects on human health []. Studies on rats have shown that exposure to this compound can lead to hematological disorders [, ]. These findings underscore the importance of handling this chemical with caution.

Q11: What is the mechanism of toxicity for this compound?

A11: While the exact mechanism isn't fully elucidated in these papers, research suggests that the oxidation of this compound to its corresponding aldehyde and alkoxyacetic acid contributes to its toxic effects []. Further investigation into the metabolic pathways is crucial for a comprehensive understanding of its toxicity.

Q12: What analytical methods are commonly used to study this compound?

A12: Several studies employ gas chromatography as a key analytical technique for quantifying this compound in various matrices [, , , ]. This method's sensitivity and selectivity make it suitable for studying this compound in complex mixtures.

Q13: What factors influence the solubility of this compound?

A13: Research demonstrates that this compound exhibits varying solubilities depending on the co-solvent and temperature [, , , ]. For instance, its solubility in alkane mixtures was accurately modeled using both Nearly Ideal Binary Solvent and Modified Wilson equations []. Understanding these solubility characteristics is vital for various applications, including formulation development.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.